Product packaging for Cinpropazide maleate(Cat. No.:CAS No. 26328-00-7)

Cinpropazide maleate

Cat. No.: B1232393
CAS No.: 26328-00-7
M. Wt: 521.6 g/mol
InChI Key: WOSAGTMAYYLCTD-GVTSEVKNSA-N
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Description

Historical Context of Initial Research on Cinpropazide (B1240444) Maleate (B1232345) and Related Chemical Entities

Initial research into Cinpropazide maleate identified it as a potent vasodilator. A key investigation into its cardiovascular effects was conducted by Nonaka and Ueno, who concluded that Cinpropazide is a potent vasodilator, suggesting it could be a successor to nifedipine. researchgate.net This early research placed Cinpropazide within the context of drugs affecting the coronary circulation. The compound is a derivative of piperazine (B1678402), a class of compounds that had been explored for the treatment of angina pectoris previously. researchgate.net

Cinpropazide itself is a cinnamoylpiperazine derivative. hodoodo.com The cinnamoyl moiety is also found in a variety of natural and synthetic compounds that have been investigated for diverse biological activities. nih.gov The synthesis and evaluation of various cinnamoylpiperazine derivatives have been a subject of research, exploring their potential as antinociceptive and anticonvulsive agents, for instance.

Broader Academic Significance of this compound in Pharmacology and Medicinal Chemistry

The academic significance of this compound lies primarily in its potent vasodilator activity, with a principal action on the intramyocardial circulation. hodoodo.comhodoodo.com As a vasodilator, it belongs to a class of drugs that relax the smooth muscle in blood vessels, leading to their widening. physio-pedia.com This action is of significant interest in pharmacology for its potential to treat conditions associated with vasoconstriction and reduced blood flow.

The mechanism of vasodilation can occur through various pathways, including the blockade of calcium channels or the activation of the nitric oxide (NO) pathway. pharmacology2000.comnih.gov While the exact mechanism of Cinpropazide has been a subject of investigation, its comparison to nifedipine, a known calcium channel blocker, suggests a potential interaction with calcium channels. researchgate.netphysio-pedia.com Calcium channel blockers inhibit the influx of Ca2+ into cells, which is a critical step in muscle contraction. nih.govcvpharmacology.com

The study of piperazine derivatives, such as Cinpropazide, is a significant area within medicinal chemistry. The piperazine ring is a common scaffold in many biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including cardiovascular diseases. researchgate.net The structure-activity relationship (SAR) of cinnamoylpiperazine derivatives continues to be an active area of research to understand how chemical modifications influence their biological effects. nih.gov

Overview of Key Research Areas and Unanswered Questions Pertaining to this compound

Research on this compound has primarily focused on its cardiovascular effects. Studies have investigated its vasodilator properties, often in comparison to established drugs like nifedipine. researchgate.net More recent research has also explored its potential neuroprotective effects, with one study investigating its therapeutic effects on spinal cord injury in rats, where it was shown to inhibit apoptosis and inflammation. nih.gov

Despite this research, several questions about this compound remain. A definitive, universally accepted mechanism of action for its vasodilator effect is not yet fully elucidated in the public domain. While its effects are potent, the precise molecular targets and signaling pathways it modulates require further detailed investigation.

Furthermore, the full spectrum of its pharmacological profile beyond its vasodilator and initial neuroprotective findings is not extensively documented. Comprehensive studies on its structure-activity relationship, detailing how modifications to its chemical structure affect its potency and selectivity, would be valuable for the design of new, potentially improved analogues. The long-term effects and the complete pharmacokinetic and pharmacodynamic profiles in various models also represent areas for future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35N3O9 B1232393 Cinpropazide maleate CAS No. 26328-00-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

26328-00-7

Molecular Formula

C25H35N3O9

Molecular Weight

521.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-propan-2-yl-2-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C21H31N3O5.C4H4O4/c1-15(2)22-19(25)14-23-8-10-24(11-9-23)20(26)7-6-16-12-17(27-3)21(29-5)18(13-16)28-4;5-3(6)1-2-4(7)8/h6-7,12-13,15H,8-11,14H2,1-5H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b7-6+;2-1-

InChI Key

WOSAGTMAYYLCTD-GVTSEVKNSA-N

SMILES

CC(C)NC(=O)CN1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)NC(=O)CN1CCN(CC1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C)NC(=O)CN1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC.C(=CC(=O)O)C(=O)O

Other CAS No.

28044-40-8

Synonyms

1-(3',4',5'-trimethoxycinnamoyl)-4-(N-isopropylaminocarbonylmethyl)piperazine maleate
cinpropazide
MD 68111

Origin of Product

United States

Synthetic Chemistry and Methodologies for Cinpropazide Maleate

Elucidation of Classical and Novel Synthetic Routes to Cinpropazide (B1240444) Maleate (B1232345)

The synthesis of cinpropazide maleate primarily involves the formation of an amide bond between a piperazine (B1678402) derivative and a cinnamic acid derivative. Both classical and more recent, improved methods have been reported, aiming for higher yields, simplified procedures, and more environmentally friendly processes.

Synthesis of Key Intermediates (e.g., 1-piperazine acetylpyrrolidine, trans-3,4,5-trimethoxycinnamic acid derivatives)

The construction of this compound relies on the successful synthesis of its precursor molecules.

1-piperazine acetylpyrrolidine: This intermediate can be prepared through a multi-step process. One method involves the reaction of pyrrolidine (B122466) with chloroacetyl chloride to form chloroacetylpyrrolidine. This product is then reacted with piperazine to yield 1-piperazine acetylpyrrolidine. google.com An alternative approach involves the reaction of 1-formyl piperazine with 1-chloroacetyl pyrrolidine, followed by hydrolysis to produce 1-piperazine acetylpyrrolidine. google.com The choice of solvent and base is crucial in these reactions to ensure good yields and purity. google.comgoogle.com

trans-3,4,5-trimethoxycinnamic acid derivatives: The synthesis of this key intermediate often starts from 3,4,5-trimethoxybenzaldehyde. A common method is the Knoevenagel or Perkin reaction, where the benzaldehyde (B42025) is condensed with malonic acid in the presence of a base like pyridine (B92270) and piperidine (B6355638) to yield trans-3,4,5-trimethoxycinnamic acid. cdnsciencepub.comnih.gov This acid can then be converted to a more reactive derivative, such as an acyl chloride (trans-3,4,5-trimethoxycinnamoyl chloride), to facilitate the subsequent amide bond formation. google.com The Wittig reaction has also been employed to produce 3,4,5-trimethoxycinnamic acid from 3,4,5-trimethoxy benzaldehyde. tandfonline.com

Reaction Conditions and Catalysis in this compound Synthesis

The final condensation step to form the cinpropazide free base typically involves reacting 1-piperazine acetylpyrrolidine with a trans-3,4,5-trimethoxycinnamic acid derivative.

Classical Route: A traditional method involves the reaction of 1-piperazine acetylpyrrolidine with trans-3,4,5-trimethoxycinnamoyl chloride in a solvent like anhydrous benzene (B151609), using sodium bicarbonate as an acid scavenger. google.com

"One-Pot" Synthesis: More recent innovations have focused on a "one-pot" synthesis to simplify the process and avoid the isolation of the reactive acyl chloride intermediate. In this approach, trans-3,4,5-trimethoxycinnamic acid is activated in situ using a carboxyl activator before reacting directly with 1-piperazine acetylpyrrolidine. google.com

Catalysis: Catalysts are crucial for activating the carboxylic acid group in the "one-pot" synthesis. oatext.comevonik.com Various activators can be used, including alkyl chloroformates (like ethyl chloroformate), sulfonyl chlorides, and carbodiimides (such as N,N-dicyclohexylcarbodiimide - DCC). google.com The choice of catalyst and reaction conditions, such as temperature and solvent, significantly impacts the reaction's efficiency and yield. google.comfinechemical.net For instance, using ethyl chloroformate as an activator often requires a low temperature of -10°C. google.com The final step is the formation of the maleate salt by treating the cinpropazide free base with maleic acid in a suitable solvent like absolute ethanol. google.comgoogle.com

Innovations in Synthetic Process Optimization for Academic Research

Optimizing the synthesis of this compound is a key focus in research to enhance its suitability for academic and potential industrial applications. gd3services.compharmafeatures.com

Solvent System Evaluation and Green Chemistry Considerations

The choice of solvent is a critical aspect of process optimization, with a growing emphasis on green chemistry principles to minimize environmental impact. nih.govnews-medical.netresearchgate.net

Reaction Step Traditional Solvents Greener Alternatives/Considerations
Synthesis of Chloroacetylpyrrolidine Dichloromethane (B109758) google.comUse of less toxic solvents and methods to recover and reuse solvents. google.com
Synthesis of 1-piperazine acetylpyrrolidine Ethanol google.comExploring water as a solvent where possible, though solubility of organic reactants can be a challenge. mdpi.com
Condensation to Cinpropazide Dichloromethane, Chloroform (B151607) google.comgoogle.comInvestigating the use of more benign solvents like ethyl acetate (B1210297) or exploring solvent-free reaction conditions. nih.gov
Salt Formation Absolute Ethanol google.comgoogle.comUse of recyclable and less toxic alcohols.

The use of toxic solvents like benzene and chloroform in earlier syntheses has been largely replaced by less hazardous options such as dichloromethane and ethyl acetate. google.comgoogle.com The "one-pot" synthesis itself is a step towards greener chemistry as it reduces the number of reaction steps and minimizes the handling of hazardous intermediates. google.com Further research into solvent recovery and the use of bio-based solvents could further enhance the green credentials of the synthesis. mdpi.com

Efficiency and Purity Enhancement in Synthetic Procedures

Improving the efficiency and purity of the final product is paramount in synthetic chemistry. gd3services.com

Yield Improvement: The "one-pot" synthesis method has been shown to maintain good yields while simplifying the process. google.com Optimization of reaction parameters such as temperature, reaction time, and the molar ratio of reactants is crucial for maximizing the yield. rsc.org

Purification: Purification techniques are essential to obtain high-purity this compound. Recrystallization is a common method used to purify both the free base and the final maleate salt. google.comgoogle.com The choice of recrystallization solvent is critical to effectively remove impurities. For instance, the cinpropazide free base can be recrystallized from ethyl acetate, and the final maleate salt from absolute ethanol. google.comgoogle.com Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction progress and confirm the purity of the intermediates and the final product. news-medical.net

Derivatization Strategies and Analogue Synthesis for Structure-Activity Probing

To explore the structure-activity relationships (SAR) of cinpropazide, researchers synthesize various derivatives and analogues. This involves modifying different parts of the cinpropazide molecule to understand how these changes affect its biological activity.

Modifications to the Piperazine Ring: The piperazine moiety is a common target for derivatization. Analogues can be synthesized by introducing different substituents on the piperazine ring to investigate their impact on the compound's properties. researchgate.netresearchgate.net

Modifications to the Cinnamic Acid Moiety: The 3,4,5-trimethoxy substitution pattern on the phenyl ring of the cinnamic acid is another area for modification. Synthesizing analogues with different substitution patterns or replacing the phenyl ring with other aromatic or heterocyclic systems can provide insights into the structural requirements for activity. nih.govdntb.gov.ua

Modifications to the Acetylpyrrolidine Group: The pyrrolidine ring can be replaced with other cyclic or acyclic amide structures to probe the importance of this part of the molecule for its biological effects. researchgate.net

By systematically synthesizing and evaluating these analogues, researchers can build a comprehensive understanding of the pharmacophore of cinpropazide, which is essential for the design of new compounds with potentially improved properties.

Design and Synthesis of this compound Analogues for Targeted Research

The design and synthesis of analogues of a lead compound are a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) and optimizing therapeutic properties. nih.gov For cinpropazide, a compound featuring a core cinnamoylpiperazine structure, analogue design focuses on systematic modifications of its key components: the phenyl ring, the acryloyl linker, and the piperazine moiety. The goal is to identify which structural features are essential for its biological activity and to develop new molecules with potentially enhanced potency or altered pharmacological profiles. nih.govnih.gov

Research into cinnamoylpiperazine derivatives often involves creating a library of compounds by introducing various substituents onto the phenyl ring of the cinnamoyl group. researchgate.net Studies on related structures have shown that the nature and position of these substituents can dramatically influence the compound's biological effects. For instance, in a series of cinnamic derivatives synthesized to evaluate antiatherogenic properties, it was found that electron-donating groups, particularly a hydroxyl group at the 4-position of the phenyl ring, were crucial for activity. nih.gov The presence of these groups enhances the antioxidant potential, which is a key mechanism for the observed effects. nih.gov

Further modifications can include altering the electronic and steric properties of the phenyl ring. In the synthesis of a series of cinnamoylpiperazine derivatives for antinociceptive and anticonvulsive screening, various aromatic aldehydes were reacted with N-arylpiperazines. researchgate.net This approach allows for the exploration of a wide range of substitutions on the cinnamoyl phenyl ring. The findings from such studies help to build a comprehensive SAR profile. For example, a compound with a 4-fluorophenyl substitution on the piperazine ring demonstrated significant antinociceptive and anticonvulsant activities, highlighting the importance of the substituent on the piperazine nitrogen for these specific biological effects. researchgate.net

The synthesis of these analogues typically follows established chemical pathways. A common method is the reaction of a substituted cinnamoyl chloride with an appropriate N-substituted piperazine. Alternatively, amide coupling reactions between a substituted cinnamic acid and a piperazine derivative, often facilitated by a coupling agent, are employed. nih.gov One study reported the synthesis of novel cinnamoylpiperazine derivatives through a convenient Wittig reaction pathway, reacting a Wittig reagent with a piperazine moiety and various aromatic aldehydes. Current time information in Bangalore, IN.

The exploration of bioisosteric replacements is another key strategy. This involves replacing functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, the amide linkage in cinpropazide could be replaced with a thioamide or a reversed amide to probe the importance of the carbonyl group for receptor binding and to alter the molecule's metabolic stability. Research on other cinnamaldehyde (B126680) analogues has emphasized the critical role of the propenal group for their biological activity. ntu.edu.sg

The following table summarizes the structure-activity relationships for a series of synthesized cinnamoylpiperazine analogues, highlighting the impact of different substituents on their observed biological activities.

Table 1: Structure-Activity Relationship of Cinnamoylpiperazine Analogues

Compound ID Cinnamoyl Ring Substitution Piperazine Ring Substitution Observed Activity Reference
Series A 4-Hydroxy Unsubstituted Potent inhibition of LDL oxidation nih.gov
Series A 3,4-Dihydroxy Unsubstituted Enhanced inhibitory effect on LDL oxidation nih.gov
Series B Unsubstituted 4-Fluorophenyl Good antinociceptive and anticonvulsant activity researchgate.net
Series B 3,4-Methylenedioxy 4-Fluorophenyl Maintained significant activity researchgate.net
Series C 4-Chloro Piperidine-1-carbothiohydrazide Excellent fungicidal activity mdpi.com

| Series C | Unsubstituted | Piperidine-1-carbothiohydrazide | High fungicidal activity | mdpi.com |

These studies collectively demonstrate that a deep understanding of SAR through the systematic design and synthesis of analogues is crucial for developing novel therapeutic agents based on the cinpropazide scaffold.

Preclinical Pharmacological Investigations of Cinpropazide Maleate

Cellular and Subcellular Pharmacological Effects

Influence on Cellular Metabolism and Viability in Research Models

Detailed preclinical studies specifically investigating the influence of cinpropazide (B1240444) maleate (B1232345) on cellular metabolism and viability in various research models are not extensively available in publicly accessible scientific literature. Standard assays used to evaluate these parameters include measurements of metabolic activity, such as the cleavage of tetrazolium salts (MTT, WST-1) by mitochondrial dehydrogenases, and quantification of ATP levels, which correlate with the number of viable cells. nih.govnih.govtakarabio.compromega.com Cytotoxicity is often assessed by measuring the release of cytoplasmic enzymes like lactate (B86563) dehydrogenase (LDH), which indicates compromised cell membrane integrity. takarabio.com

Furthermore, the impact of pharmacological agents on mitochondrial function is a key area of investigation, as mitochondria are central to cellular energy metabolism and survival. ucl.ac.ukxiahepublishing.com Research in this area often involves assessing effects on the mitochondrial respiratory chain, oxidative phosphorylation, and mitochondrial membrane potential. mdpi.comnih.gov For instance, some neuropsychiatric drugs have been shown to influence mitochondrial function, with effects ranging from positive modulation to adverse impacts on respiratory complexes. ucl.ac.ukmdpi.com

While general methodologies for assessing cellular health are well-established nih.govbeilstein-journals.orgresearchgate.net, specific data from such studies performed on cinpropazide maleate are not detailed in the reviewed sources. Therefore, a conclusive summary of its direct effects on cellular metabolism and viability cannot be provided at this time.

In Vivo Pharmacodynamic Studies in Non-Human Animal Models

This compound has been investigated for its effects on the cardiovascular system, with a primary focus on its role as a vasodilator. researchgate.net Studies in non-human animal models have demonstrated its capacity to influence blood flow and vascular tone.

One of the primary mechanisms attributed to this compound's vasodilatory effect is its action as a mild calcium antagonist. It is suggested to work by suppressing the transmembrane movement of calcium ions (Ca²⁺) into vascular smooth muscle cells, which leads to vasodilation. nih.gov

In preclinical research using unanesthetized dogs with chronically implanted Doppler flow probes, the effects of cinpropazide on coronary circulation were evaluated. researchgate.net When administered orally, cinpropazide produced a notable increase in coronary blood flow, indicating high bioavailability. researchgate.net However, intravenous administration suggested that its potency as a coronary vasodilator was less than that of other newer vasodilating agents. researchgate.net The vasodilatory action can lead to a secondary decrease in aortic blood pressure. researchgate.net

A study on piperazine (B1678402), a related compound, in a rat hindquarter model further supports the vasodilatory properties of this class of molecules. The study showed that piperazine induced a dose-dependent increase in blood flow rate, indicative of vasodilatation. researchgate.net

Table 1: Summary of In Vivo Cardiovascular Effects of Cinpropazide in Animal Models

Parameter Animal Model Key Findings Reference
Coronary Blood Flow Unanesthetized Dogs Oral administration markedly increased coronary blood flow. Intravenous administration showed less potency compared to other vasodilators. researchgate.net
Mechanism of Action General Preclinical Suggested to act as a mild calcium antagonist, inhibiting Ca²⁺ influx into vascular smooth muscle cells. nih.gov

This table is based on available descriptive data from the cited research.

These findings collectively suggest that this compound functions as a vasodilator, capable of increasing coronary blood flow, particularly when administered orally in animal models. researchgate.net

Specific preclinical studies detailing the in vivo effects of this compound on renal system function and hemodynamics in non-human animal models are not available in the reviewed scientific literature. The assessment of a drug's impact on kidney function typically involves measuring parameters such as the glomerular filtration rate (GFR) and renal blood flow. medibeacon.comnih.govresearchgate.net Various animal models are utilized in preclinical nephrology research to evaluate potential nephrotoxicity or therapeutic effects of new chemical entities. medibeacon.comnih.gov However, data pertaining to this compound's influence on these renal parameters have not been identified.

Preclinical investigations focusing specifically on the neuropharmacological effects of this compound in animal models are limited in the available literature. However, its mechanism as a calcium antagonist suggests a potential influence on cerebral blood flow. nih.gov Calcium channel blockers are known to affect vascular smooth muscle, and this action can extend to the cerebral vasculature.

Clinical research in humans, while outside the scope of preclinical animal studies, has provided some indication of its potential effects. A study involving the combined administration of cinepazide (B1669044) maleate and edaravone (B1671096) in patients with acute ischemic stroke showed an improvement in cerebral blood flow. nih.govpsychiatry-psychopharmacology.com Although this was a combination therapy in a clinical setting, it points toward a possible role for this compound in modulating cerebral hemodynamics. Dedicated preclinical studies in animal models would be necessary to isolate the specific neuropharmacological effects of this compound alone. Such studies often employ techniques like laser Doppler flowmetry or magnetic resonance imaging to assess changes in cerebral blood flow in response to a compound. nih.gov

There is a lack of specific preclinical data from in vivo animal models concerning the effects of this compound on gastrointestinal motility and secretion. The study of gastrointestinal motility in animals often involves measuring gastric emptying rates and intestinal transit time. nih.govnih.govwjgnet.comijper.org Various methods are used, including the use of non-absorbable markers and imaging techniques, to assess the prokinetic or anti-kinetic properties of a test substance. ijper.orgnih.gov The regulation of gastrointestinal function is complex, involving hormones and the enteric nervous system. frontiersin.org However, no studies were found that specifically applied these methodologies to investigate this compound.

Structure Activity Relationship Sar and Computational Studies of Cinpropazide Maleate

Quantitative Structure-Activity Relationship (QSAR) Modeling of Cinpropazide (B1240444) Maleate (B1232345) Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structure of a series of compounds and their biological activity. scribd.comamazon.comresearchgate.net The goal is to develop a model that can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective molecules. biolscigroup.us

Correlating Structural Features with Pharmacological Potency and Selectivity

The fundamental principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. nih.gov Minor modifications to a molecule's structure can drastically alter its physicochemical properties, which in turn can impact its pharmacological potency, selectivity, and pharmacokinetic profile. nih.govnih.gov For a series of cinpropazide analogues, a QSAR study would correlate descriptors of the molecules with their measured biological activity.

Key structural features that would be analyzed include:

The Trimethoxycinnamoyl Group: The number and position of methoxy (B1213986) groups on the phenyl ring are critical. Variations could affect receptor binding affinity and metabolic stability.

The N-isopropylacetamide Moiety: The nature of the alkyl substituent (in this case, isopropyl) and the acetamide (B32628) linker can impact solubility, cell permeability, and interaction with the target protein.

A hypothetical QSAR study on cinpropazide analogues would generate a mathematical equation linking these features to activity. For instance, the model might reveal that increased hydrophobicity in one part of the molecule enhances potency, while bulky substituents on the piperazine (B1678402) ring decrease it.

Table 1: Hypothetical QSAR Data for Cinpropazide Analogues (This table is for illustrative purposes to show the type of data generated in a QSAR study. The values are not based on actual experimental results for cinpropazide.)

Compound (Analogue)LogP (Hydrophobicity)Molecular WeightPolar Surface Area (Ų)Biological Activity (IC₅₀, nM)
Analogue 1 (Cinpropazide)2.5405.580.3150
Analogue 2 (-OCH₃ -> -OH)2.1391.5100.5450
Analogue 3 (Isopropyl -> Ethyl)2.2391.580.3200
Analogue 4 (No methoxy groups)1.8315.460.11200

Identification of Pharmacophore Models for Cinpropazide Maleate

A pharmacophore is an abstract, three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. wikipedia.org These features typically include hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and charged groups. wikipedia.orgresearchgate.net Pharmacophore modeling can be used to screen large databases for new, structurally diverse compounds that could have similar biological activity. mdpi.comnih.gov

For this compound, a pharmacophore model would be generated based on its structure and the presumed interactions with its target. While a specific model has not been published, a hypothetical model would likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups and the carbonyl groups.

Aromatic/Hydrophobic Features: The trimethoxyphenyl ring and the isopropyl group.

A Basic Nitrogen Atom: The piperazine nitrogen atoms, which could be protonated at physiological pH and act as a cationic feature.

Table 2: Potential Pharmacophore Features of Cinpropazide (This table illustrates the features that would be identified in a pharmacophore modeling study. It is based on the known structure of the compound.)

Feature TypeLocation on CinpropazidePotential Interaction
Aromatic RingTrimethoxyphenyl groupπ-π stacking with aromatic residues (e.g., Phe, Tyr) in the target.
Hydrogen Bond AcceptorCarbonyl oxygens, Methoxy oxygensForms hydrogen bonds with donor groups (e.g., -NH, -OH) in the target.
Hydrophobic CenterIsopropyl group, Piperazine ringInteracts with hydrophobic pockets in the target.
Positive IonizablePiperazine NitrogensForms ionic interactions or salt bridges with acidic residues (e.g., Asp, Glu).

In Silico Approaches for Molecular Understanding

In silico (computer-based) techniques are vital for predicting and analyzing how a molecule behaves at the atomic level. nih.gov These methods complement experimental data by providing insights that are difficult to obtain otherwise.

Molecular Docking Simulations with Identified Protein Targets

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein). researchgate.netunirioja.es The simulation generates a binding score, typically in kcal/mol, which estimates the binding affinity. plos.org

A molecular docking study of cinpropazide would require a 3D structure of its biological target. The simulation would place the cinpropazide molecule into the binding site of the protein and calculate the most stable binding pose and affinity. The results would highlight key amino acid residues that interact with the different parts of cinpropazide, such as the trimethoxyphenyl ring or the piperazine core. tjnpr.org Although no specific docking studies for cinpropazide are publicly documented, a study on a different maleate-containing compound, pixantrone (B1662873) maleate, showed strong interactions and provided insights into its binding mechanism with its targets. plos.org

Table 3: Illustrative Molecular Docking Results for Cinpropazide (This table is hypothetical and serves to illustrate the typical output of a molecular docking simulation. Targets and scores are not from actual experiments.)

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Hypothetical Target A-9.2Tyr88, Phe250, Asp120
Hypothetical Target B-7.5Val100, Leu190, Ser122
Hypothetical Target C-6.1Gly50, Ala52, Ile150

Molecular Dynamics Simulations to Investigate Binding Conformations

Molecular dynamics (MD) simulations provide detailed information on the physical movements of atoms and molecules over time. nih.gov Unlike static docking, MD simulations can show how a protein-ligand complex behaves in a dynamic environment, revealing the stability of the binding pose and any conformational changes in the protein or ligand. nih.govunina.it

An MD simulation of cinpropazide bound to its target would start with the best pose from molecular docking. mdpi.com The simulation would track the movements of the complex over a period of nanoseconds. Key analyses from an MD simulation include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Interaction Analysis: To monitor the persistence of hydrogen bonds and other interactions over time.

Such simulations can confirm if the initial docked pose is stable or if the molecule shifts to a different, more favorable conformation. mdpi.com

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) in Preclinical Contexts

In silico ADMET prediction is a crucial part of early-stage drug discovery, used to filter out compounds with poor pharmacokinetic or toxicological properties before expensive experimental testing. frontiersin.orgresearchgate.netnih.gov Various software platforms use QSAR and other models to predict these properties based on a molecule's structure. uniroma1.it

For cinpropazide, an in silico ADMET profile would predict properties like:

Absorption: Oral bioavailability, Caco-2 permeability (an indicator of intestinal absorption).

Distribution: Plasma protein binding, blood-brain barrier penetration.

Metabolism: Which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Likelihood of renal or other clearance pathways.

Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxicities.

These predictions help in identifying potential liabilities of a drug candidate early on. researchgate.net

Table 4: Illustrative Preclinical In Silico ADMET Prediction for Cinpropazide (This table shows representative ADMET parameters that would be predicted by computational models. The data is for illustrative purposes only.)

ADMET PropertyPredicted Value/ClassificationImplication
Absorption
Caco-2 PermeabilityModerateLikely moderate absorption from the gut.
Oral Bioavailability> 60%Good potential for oral administration.
Distribution
Plasma Protein BindingHigh (>90%)May have a long duration of action but lower free drug concentration.
BBB PermeationLowUnlikely to cause significant central nervous system effects.
Metabolism
CYP2D6 SubstrateYesPotential for drug-drug interactions with CYP2D6 inhibitors/inducers.
CYP3A4 SubstrateYesPotential for drug-drug interactions with CYP3A4 inhibitors/inducers.
Toxicity
hERG InhibitionLow RiskLow risk of causing cardiac arrhythmia.
Ames MutagenicityNegativeUnlikely to be mutagenic.

Quantum Chemical Analysis of this compound Remains Unexplored

Despite the importance of understanding the electronic structure of pharmaceutical compounds for drug design and development, a thorough search of publicly available scientific literature reveals a notable absence of specific quantum chemical calculations for this compound. While computational studies, including quantum chemical calculations, are instrumental in elucidating structure-activity relationships (SAR), this particular analysis does not appear to have been published for this compound.

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic properties of molecules. rsc.orgrsc.org These methods, such as Density Functional Theory (DFT) or Hartree-Fock calculations, can determine various electronic parameters. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), Mulliken charges, and the molecular electrostatic potential. Such information provides critical insights into a molecule's reactivity, stability, and potential interaction with biological targets. rsc.org

The analysis of a compound's electronic structure is a fundamental component of modern drug discovery. managingip.com It helps in understanding the specific interactions between a drug molecule and its target, guiding the rational design of more potent and selective analogs. managingip.comnih.gov For instance, understanding the electronic distribution within a molecule can help predict its binding affinity to a receptor. epo.org

While general principles of SAR and the application of computational chemistry are well-established in medicinal chemistry, and studies on related structures or the maleate anion exist, specific data tables and detailed research findings from quantum chemical calculations on the complete this compound compound are not available in the public domain. managingip.comrsc.orgwikipedia.org The synthesis and some properties of cinpropazide have been documented, but its electronic structure from a quantum chemical perspective is yet to be characterized in published research. nih.gov

Therefore, a detailed discussion under the sub-heading "Quantum Chemical Calculations for Electronic Structure Analysis" for this compound cannot be provided at this time due to the lack of primary research data. Future computational studies would be necessary to generate the data required for such an analysis.

Advanced Analytical Methodologies for Cinpropazide Maleate Research

Chromatographic Separations and Detection Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation and quantification of cinpropazide (B1240444) maleate (B1232345) and its related substances.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Research

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of pharmaceutical compounds. The development of a robust HPLC method is essential for ensuring accurate and reproducible results in research applications.

Method Development: A typical HPLC method for a maleate salt like cinpropazide would involve a reversed-phase approach. japtronline.com For instance, a C18 column is often employed due to its versatility in separating compounds of moderate polarity. turkjps.orgnih.gov The mobile phase, a critical component, is usually a mixture of an aqueous buffer and an organic modifier. japtronline.com A common mobile phase composition might consist of a phosphate (B84403) buffer and acetonitrile. researchgate.net The pH of the buffer is a crucial parameter that can be adjusted to optimize the retention and peak shape of the analyte. turkjps.orgnih.gov Detection is frequently carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance. turkjps.orgiomcworld.org

Method Validation: Once a method is developed, it must be validated according to guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure its suitability for its intended purpose. japtronline.comturkjps.org Validation encompasses several key parameters:

Linearity: This establishes the relationship between the concentration of the analyte and the detector response. japtronline.comresearchgate.net A linear relationship is typically demonstrated by a high correlation coefficient (R²), often greater than 0.999. japtronline.comresearchgate.net

Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. japtronline.com It is usually expressed as the relative standard deviation (%RSD), with values less than 2% being desirable. japtronline.com

Accuracy: This determines the closeness of the test results obtained by the method to the true value. japtronline.com It is often evaluated through recovery studies, with recovery rates between 99% and 101% indicating good accuracy. japtronline.com

Robustness: This measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters. turkjps.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. japtronline.comresearchgate.net

A study on the related compound prochlorperazine (B1679090) maleate demonstrated a validated RP-HPLC method with a linearity of R² = 0.999, an LOD of 1.76 µg/mL, and an LOQ of 5.35 µg/mL. japtronline.com

Table 1: Example Parameters for HPLC Method Validation
ParameterAcceptance CriteriaExample Finding
Linearity (R²)≥ 0.9990.99981 researchgate.net
Precision (%RSD)≤ 2%< 2% japtronline.com
Accuracy (Recovery)98% - 102%99% - 101% japtronline.com
LODDependent on analyte0.021% researchgate.net
LOQDependent on analyte0.062% researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolic Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. news-medical.net This makes it particularly valuable for metabolic studies, where it can be used to identify and quantify metabolites of a parent drug in biological fluids. mdpi.com

In the context of cinpropazide maleate, GC-MS would be employed to analyze its metabolic fate. After administration, biological samples such as urine or plasma would be collected. The metabolites, which are often more polar than the parent drug, may require derivatization to increase their volatility for GC analysis. nih.gov This process chemically modifies the compounds to make them suitable for the GC-MS system. nih.gov

The gas chromatograph separates the various components of the sample based on their volatility and interaction with the stationary phase of the column. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. thermofisher.com The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the structure of the metabolite. mdpi.com GC-MS is a high-throughput analytical platform that can be used for untargeted studies of altered metabolism. mdpi.com

Chiral Chromatography for Enantiomeric Separation and Analysis

Many pharmaceutical compounds, including potentially cinpropazide, can exist as enantiomers—mirror-image isomers that can have different pharmacological and toxicological profiles. csfarmacie.cz Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. chiralpedia.com

The separation is achieved by using a chiral stationary phase (CSP) in the chromatography column. csfarmacie.czphenomenex.com These CSPs create a chiral environment where the enantiomers interact differently, leading to different retention times and thus, separation. phenomenex.com Polysaccharide-based CSPs are commonly used in chiral HPLC. phenomenex.com

The development of an effective chiral separation method is crucial for ensuring the stereochemical purity of a drug substance. Both HPLC and GC can be adapted for chiral separations. chiralpedia.com Supercritical fluid chromatography (SFC) has also emerged as a competitive technique for enantioselective separations. chromatographyonline.com The "three-point interactions" theory is a fundamental concept in understanding chiral recognition, suggesting that for separation to occur, there must be at least three points of interaction between the analyte and the chiral stationary phase. csfarmacie.cz

Spectroscopic and Spectrometric Characterization in Research Settings

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of chemical compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical tool for determining the structure of organic molecules. mdpi.comlibretexts.org It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). core.ac.uk

For the structural confirmation of this compound, NMR is used to:

Confirm the carbon-hydrogen framework: One-dimensional (1D) NMR spectra (¹H and ¹³C) provide information on the number and types of protons and carbons present in the molecule. mdpi.com

Establish connectivity: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to determine how atoms are connected within the molecule. mdpi.comcore.ac.uk

Confirm stereochemistry: The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of atoms, which is crucial for establishing the relative stereochemistry of the molecule. core.ac.uk

NMR is a cornerstone of structural biology and is instrumental in the definitive identification of a compound's structure. fz-juelich.denih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a fundamental tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. wikipedia.orgyoutube.com

In the analysis of this compound, a mass spectrometer would be used to:

Determine the molecular weight: By ionizing the molecule and measuring the m/z of the resulting molecular ion, the molecular weight can be accurately determined. nih.gov

Analyze fragmentation patterns: When molecules are subjected to energy in the mass spectrometer, they can break apart into smaller, charged fragments. wikipedia.org This fragmentation is often predictable and provides valuable clues about the molecule's structure. acdlabs.com Tandem mass spectrometry (MS/MS) is a technique where a specific ion is selected, fragmented, and the resulting fragments are analyzed, providing even more detailed structural information. lcms.cz

Table 2: Common Analytical Techniques and Their Applications in this compound Research
TechniqueApplicationInformation Obtained
HPLCQuantification, Purity AssessmentConcentration, Presence of Impurities japtronline.comiomcworld.org
GC-MSMetabolic StudiesIdentification and Quantification of Metabolites news-medical.netmdpi.com
Chiral ChromatographyEnantiomeric SeparationEnantiomeric Purity chiralpedia.comphenomenex.com
NMR SpectroscopyStructural ConfirmationMolecular Structure, Connectivity, Stereochemistry mdpi.comcore.ac.uk
Mass SpectrometryMolecular Weight Determination, Structural ElucidationMolecular Weight, Fragmentation Patterns nih.govwikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification in Research Samples

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust, simple, and cost-effective technique widely used for the quantitative analysis of pharmaceutical compounds in bulk and simple dosage forms. infinixbio.comfarmaciajournal.com The method is based on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. farmaciajournal.com For a compound like this compound, this technique would be essential for determining its concentration in research samples, verifying purity, and performing dissolution studies.

A typical UV-Vis spectrophotometric method for a research compound involves identifying a suitable solvent in which the analyte is soluble and stable. The UV spectrum of the compound is then recorded over a range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). pom.go.id This λmax is specific to the compound's chromophoric structure and provides the greatest sensitivity for quantification.

Method development and validation would be performed according to International Conference on Harmonisation (ICH) guidelines. semanticscholar.org This involves assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Research Findings & Data:

Although specific validated methods for this compound are not found in the reviewed literature, a hypothetical validation summary for its quantification using UV-Vis spectroscopy, based on common findings for similar organic molecules, is presented below. The process would involve creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

Interactive Table 1: Representative UV-Vis Spectrophotometric Method Parameters for a Pharmaceutical Compound

This table is illustrative and shows typical parameters for a UV-Vis method. Specific values for this compound would need to be determined experimentally.

ParameterTypical Value/RangeDescription
Solvent Methanol or Phosphate Buffer (e.g., pH 4.0)The medium in which the compound is dissolved. The choice depends on solubility and stability. farmaciajournal.com
λmax (nm) 200 - 400 nmThe wavelength at which the compound shows maximum UV absorbance. This is determined by scanning a solution of the compound. farmaciajournal.com
Linearity Range 1 - 25 µg/mLThe concentration range over which the absorbance is directly proportional to the concentration. farmaciajournal.com
Correlation Coefficient (r²) > 0.999A statistical measure of how well the calibration data fit the linear regression line. rjpharmacognosy.ir
Limit of Detection (LOD) ~0.1 µg/mLThe lowest concentration of the analyte that can be reliably detected by the method. rjpharmacognosy.ir
Limit of Quantification (LOQ) ~0.3 µg/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. rjpharmacognosy.ir

This spectrophotometric method is often integrated with High-Performance Liquid Chromatography (HPLC) as a UV detector (HPLC-UV), which allows for the separation of the analyte from impurities or other components before quantification, offering significantly higher specificity. pom.go.idnih.gov

Electrochemical and Bioanalytical Methods for Detection in Biological Matrices (Non-Human)

The detection and quantification of a drug candidate like this compound in non-human biological matrices (e.g., plasma, urine, or tissue from animal studies) is a critical step in preclinical development. infinixbio.com This process, known as bioanalysis, provides essential data on the drug's pharmacokinetics. While UV-Vis spectroscopy is suitable for simple samples, the complexity of biological fluids requires more sensitive and selective techniques like electrochemical methods or liquid chromatography-mass spectrometry (LC-MS). infinixbio.comresearchgate.net

Electrochemical Methods:

Voltammetric techniques are a class of electroanalytical methods that measure the current response of an electroactive substance to a varying potential. theswissbay.ch Techniques such as Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are particularly useful for trace analysis due to their high sensitivity and ability to discriminate against background signals. nih.gov

For a compound like this compound, a voltammetric method would involve its oxidation or reduction at the surface of a working electrode. The resulting peak current would be proportional to its concentration. The choice of electrode is crucial; modern methods often use modified electrodes (e.g., glassy carbon electrodes modified with nanoparticles or polymers) to enhance sensitivity and selectivity and to resist biofouling from proteins and other components in biological samples. nih.govresearchgate.net

Bioanalytical Methods & Sample Preparation:

Before analysis, the drug must be extracted from the biological matrix to remove interfering substances. Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (like acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. ijrpr.com

Liquid-Liquid Extraction (LLE): The drug is partitioned from the aqueous biological fluid into an immiscible organic solvent.

Solid-Phase Extraction (SPE): Provides cleaner extracts by passing the sample through a cartridge containing a solid adsorbent that selectively retains the drug, which is then eluted with a different solvent. ijrpr.com

Following extraction, the sample is analyzed. While electrochemical sensors offer a direct approach, LC-MS is the gold standard in bioanalysis for its superior sensitivity and specificity. infinixbio.com

Research Findings & Data:

No specific electrochemical or bioanalytical studies for this compound were identified. The table below presents representative data that would be expected from a validated voltammetric method for a drug in a non-human biological matrix (e.g., rat plasma) after appropriate sample preparation.

Interactive Table 2: Representative Parameters for a Voltammetric Bioanalytical Method

This table is illustrative and shows typical parameters for a DPV or SWV method for drug analysis in a non-human biological sample. Specific values for this compound would need to be determined experimentally.

ParameterTypical Value/RangeDescription
Technique Differential Pulse Voltammetry (DPV)An electrochemical technique offering good sensitivity for trace analysis in complex samples. physionet.org
Working Electrode Glassy Carbon Electrode (GCE) or Modified GCEThe electrode at which the electrochemical reaction of the analyte occurs. researchgate.net
Supporting Electrolyte Britton-Robinson or Phosphate BufferA solution with high ionic strength used to minimize solution resistance and control pH. physionet.org
Biological Matrix Rat PlasmaThe non-human biological fluid being analyzed. infinixbio.com
Sample Preparation Protein Precipitation or Solid-Phase ExtractionMethod used to isolate the analyte from interfering biological components. ijrpr.com
Linear Range 0.01 - 10 µmol/LThe concentration range over which the peak current is proportional to the drug concentration in the matrix. physionet.org
Limit of Detection (LOD) ~0.3 nmol/LThe lowest analyte concentration detectable in the biological matrix. physionet.org
Recovery (%) 85 - 115%The efficiency of the extraction process, indicating how much of the drug is recovered from the matrix. nih.gov

Metabolism and Pharmacokinetics in Preclinical Models

In Vitro Metabolic Pathways in Liver Microsomes and Hepatocytes (Animal Models)

Information regarding the in vitro metabolism of cinpropazide (B1240444) maleate (B1232345) in animal liver microsomes or hepatocytes is not available in the current body of scientific literature. Studies detailing the specific enzymes involved, such as cytochrome P450 isoforms, and the primary metabolic reactions (e.g., oxidation, hydrolysis, conjugation) have not been published.

Identification of Metabolites and Their Biological Activity

There is no available data identifying the metabolites of cinpropazide maleate formed in preclinical models. Consequently, information on the chemical structure of any potential metabolites and their corresponding biological or pharmacological activity is unknown.

Pharmacokinetic Profiles in Animal Models (e.g., Absorption, Distribution, Excretion in Rats)

Specific pharmacokinetic parameters for this compound in any animal models, including rats, are not documented in publicly accessible research. Data on its absorption characteristics (bioavailability, rate of absorption), distribution throughout the body (e.g., volume of distribution, tissue penetration), and routes and rates of excretion (e.g., renal, fecal) have not been reported.

Emerging Research Perspectives and Future Directions for Cinpropazide Maleate

Unexplored Therapeutic Areas Based on Mechanistic Insights

The primary mechanism of Cinpropazide (B1240444) maleate (B1232345) revolves around its ability to induce vasodilation, primarily by modulating intracellular calcium levels and enhancing the production of nitric oxide. While its current use is centered on treating cardiovascular and cerebrovascular conditions, these core mechanisms suggest a broader therapeutic potential that remains largely unexplored.

One promising area is neuroprotection . The vasodilatory effect of Cinpropazide maleate could improve cerebral blood flow, which is often compromised in neurodegenerative diseases and following ischemic events like stroke. A related compound, cinnamaldehyde (B126680), has demonstrated neuroprotective effects by suppressing reactive oxygen species and reducing histologic damage in animal models of traumatic brain injury. nih.gov Given that this compound is a derivative of piperazine (B1678402), which has also been investigated for its effects on vascular smooth muscle, exploring its potential to mitigate neuronal damage warrants further investigation. onelook.comphysionet.org

Furthermore, the anti-thrombotic properties of this compound, which involve the inhibition of platelet aggregation, present another avenue for research. amegroups.org While current antithrombotic therapies are effective, challenges such as bleeding risk and drug resistance persist. vcu.edurcsi.com Investigating the specific pathways through which this compound exerts its anti-platelet effects could lead to its repositioning as a standalone or adjunctive therapy in thrombotic disorders. nih.govmdpi.com There is a potential for its use in conditions where both vasodilation and prevention of clot formation are desirable.

Potential for Prodrug Design and Targeted Delivery Systems in Research

The development of prodrugs and targeted delivery systems offers a strategy to enhance the therapeutic index of existing drugs by improving their pharmacokinetic profiles and directing them to specific sites of action. For this compound, these approaches could lead to improved efficacy and reduced systemic side effects.

Prodrug design involves chemically modifying a drug to create an inactive precursor that is converted to the active form in the body. This can improve oral bioavailability, increase stability, and target specific tissues. For this compound, a prodrug strategy could be designed to release the active compound specifically in ischemic tissues, thereby maximizing its vasodilatory effect where it is most needed while minimizing systemic hypotension.

Targeted delivery systems , such as nanoparticles and liposomes, offer another promising research direction. frontiersin.orgmdpi.comfrontiersin.orgmdpi.com These carriers can encapsulate this compound, protecting it from degradation and controlling its release. xiahepublishing.commdpi.commdpi.comnih.gov For instance, liposomes could be engineered to release the drug in response to the acidic microenvironment of ischemic tissues. mdpi.com Nanoparticles could be functionalized with ligands that bind to receptors overexpressed on activated platelets or inflamed endothelium, thereby delivering the anti-thrombotic and vasodilatory actions of this compound directly to the site of pathology. frontiersin.orgfrontiersin.org

Table 1: Potential Prodrug and Targeted Delivery Strategies for this compound

StrategyApproachPotential Advantages
Prodrug Design Ester or amide linkagesImproved oral bioavailability, targeted release in ischemic tissue.
Liposomal Formulation pH-sensitive liposomesControlled release in acidic environments (e.g., ischemic tissue). mdpi.commdpi.com
Nanoparticle Delivery Ligand-targeted nanoparticlesSpecific delivery to activated platelets or inflamed endothelium. frontiersin.orgfrontiersin.org

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology provide a holistic framework for understanding the complex interactions between drugs, biological systems, and diseases. frontiersin.orgxiahepublishing.comnih.govbenthamscience.comfrontiersin.orgplos.org These approaches move beyond the traditional "one drug, one target" paradigm to analyze the multifaceted effects of a compound on biological networks.

For this compound, systems biology can be used to create comprehensive models of its effects on the cardiovascular system. By integrating data from genomics, proteomics, and metabolomics, researchers can identify the broader signaling pathways and cellular processes modulated by the drug. This could reveal unexpected therapeutic effects or potential off-target activities. A transcriptome-based functional gene module reference approach has been used to discover novel vasodilators from herbal components, a strategy that could be adapted to further elucidate the mechanisms of this compound. frontiersin.org

Network pharmacology can be employed to construct and analyze the interaction network of this compound with its various molecular targets. xiahepublishing.comnih.govbenthamscience.comfrontiersin.orgplos.org By mapping these interactions, it may be possible to predict new therapeutic indications and understand the molecular basis of its synergistic or antagonistic effects when used in combination with other drugs. This approach has been successfully applied to traditional Chinese medicines to uncover their complex mechanisms of action and could be invaluable in exploring the full potential of this compound. xiahepublishing.comnih.govfrontiersin.orgplos.org

Challenges and Opportunities in Translational Research for Novel Cinpropazide Derivatives

Translational research aims to bridge the gap between basic scientific discoveries and their clinical applications. ersnet.orgersnet.org The development of novel derivatives of this compound presents both significant challenges and exciting opportunities in this regard.

One of the primary challenges in developing new anti-anginal drugs is the difficulty in demonstrating superiority over existing therapies. oup.comtermedia.plresearchgate.net Clinical trials are often designed to show non-inferiority, which may not be sufficient for regulatory approval or clinical adoption. Furthermore, the development of novel drugs is a costly and time-consuming process with a high attrition rate. For vasodilator drugs, a key challenge is to achieve targeted effects without causing systemic side effects like hypotension. nih.gov

Despite these hurdles, there are considerable opportunities . The development of Cinpropazide derivatives with improved properties, such as enhanced tissue specificity or a longer duration of action, could address unmet clinical needs in patients with refractory angina or other ischemic conditions. termedia.pl In silico screening methods can accelerate the identification of promising new derivatives by predicting their binding affinities and pharmacokinetic properties, thereby reducing the time and cost of preclinical development. mdpi.comchemmethod.combiointerfaceresearch.comrsc.orgmdpi.com

Table 2: Challenges and Opportunities in Translational Research for Cinpropazide Derivatives

AspectChallengesOpportunities
Clinical Trials Demonstrating superiority over existing drugs. oup.comtermedia.plAddressing unmet needs in refractory patient populations. termedia.pl
Drug Development High cost and long timelines.In silico screening to accelerate lead identification. mdpi.comrsc.orgmdpi.com
Pharmacology Achieving targeted vasodilation without systemic side effects. nih.govDesigning derivatives with improved tissue specificity.

Role of Artificial Intelligence and Machine Learning in Future Research on this compound

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development by enabling the analysis of vast datasets and the creation of predictive models. preprints.orgmdpi.commednexus.orgmdpi.commodalityglobaladvisors.comnih.govresearchgate.netresearchgate.netmdpi.com

In the context of this compound, AI and ML algorithms can be used to:

Identify novel derivatives: By analyzing the structure-activity relationships of existing vasodilators, AI can predict novel chemical structures with potentially enhanced efficacy and safety profiles. preprints.orgmodalityglobaladvisors.com

Predict therapeutic efficacy: Machine learning models can be trained on clinical trial data to predict which patient populations are most likely to respond to treatment with this compound or its derivatives, paving the way for personalized medicine. nih.govresearchgate.net

Optimize drug delivery systems: AI can be used to design and optimize nanoparticle and liposomal formulations for targeted drug delivery, predicting their stability, drug release kinetics, and in vivo behavior. mednexus.org

Analyze complex biological data: AI can help to make sense of the large datasets generated by systems biology and network pharmacology approaches, identifying key patterns and relationships that might be missed by traditional analysis methods.

The integration of AI and ML into the research and development pipeline for this compound and its derivatives holds the promise of accelerating the discovery of new therapeutic applications and bringing more effective and personalized treatments to patients with cardiovascular and other diseases. preprints.orgmdpi.com

Q & A

Q. How can sustainable synthesis methods be applied to this compound production?

  • Methodological Answer : Replace petrochemical-derived precursors with biomass-based substrates (e.g., glucose via engineered E. coli). Implement flow chemistry for reduced solvent waste. Life cycle assessment (LCA) quantifies environmental impact. Maleate biosynthesis pathways (e.g., via citric acid cycle intermediates) are under exploration .

Data Presentation and Compliance

  • Tables : Use Roman numerals for table labels (e.g., Table I) and ensure self-explanatory footnotes. Include raw data (e.g., HPLC peak areas) in supplementary materials .
  • Figures : Provide high-resolution chromatograms or spectra with error bars for replicates. Annotate key peaks (e.g., degradation products) .
  • Ethics : For clinical data, document IRB approval and informed consent processes. Anonymize datasets using unique identifiers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.